5-Oxo-5-phenylpentanamide
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Overview
Description
5-Oxo-5-phenylpentanamide is an organic compound with the molecular formula C({11})H({13})NO(_{2}) It is characterized by a phenyl group attached to a pentanamide chain with a ketone functional group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Oxo-5-phenylpentanamide can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with a suitable amine under controlled conditions. The reaction typically proceeds as follows:
Phenylacetic Acid and Ammonium Hydroxide: Phenylacetic acid is reacted with ammonium hydroxide in the presence of ethanol.
Alternative Solvents: The reaction can also be carried out in different solvents such as chloroform, tetrachloromethane, water, or benzene, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-phenylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reducing Agents: Sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are frequently used reducing agents.
Substitution Reactions: Various nucleophiles can be used to substitute the amide group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted amides and related compounds.
Scientific Research Applications
5-Oxo-5-phenylpentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Oxo-5-phenylpentanamide involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Modulate Receptors: Interact with cellular receptors to elicit specific biological responses.
Affect Gene Expression: Influence the expression of genes related to inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-5-phenylpentanoic Acid: Similar structure but with a carboxylic acid group instead of an amide.
5-Phenylpentanamide: Lacks the ketone group at the fifth position.
Phenylacetic Acid Derivatives: Various derivatives with different functional groups attached to the phenylacetic acid backbone.
Uniqueness
5-Oxo-5-phenylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Biological Activity
5-Oxo-5-phenylpentanamide (CAS No. 2097898-66-1) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by a pentanamide backbone with a phenyl group and a keto functional group at the fifth position. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The synthetic route often employs various reagents and conditions to achieve high yields and purity, making it suitable for further biological evaluation .
Biological Activities
The biological activities of this compound are extensive, with research indicating several potential therapeutic effects:
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its role in targeting specific molecular pathways involved in tumor growth .
2. Inhibition of Glycosphingolipid Synthesis
This compound acts as an inhibitor of glucosylceramide synthase, an enzyme crucial for glycosphingolipid metabolism. This inhibition can be beneficial in treating lysosomal storage diseases such as Tay-Sachs and Gaucher’s disease, where glycosphingolipid accumulation leads to severe health issues .
3. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in preclinical models. It modulates various inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibition of glucosylceramide synthase alters lipid metabolism pathways, which can influence cell signaling and proliferation . Additionally, its anticancer effects may be mediated through apoptosis induction and cell cycle arrest in cancer cells.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- In Vitro Studies : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity against specific tumor types .
- Animal Models : In animal models of Gaucher's disease, administration of the compound led to decreased levels of glucosylceramide in tissues, correlating with improved biochemical markers associated with the disease .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anticancer, anti-inflammatory | Inhibition of glucosylceramide synthase |
Pyrazolo[1,5-a]pyrimidine derivatives | Anticancer | Targeting kinase pathways |
Imidazole derivatives | Antimicrobial | Disruption of bacterial cell wall synthesis |
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-oxo-5-phenylpentanamide |
InChI |
InChI=1S/C11H13NO2/c12-11(14)8-4-7-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,14) |
InChI Key |
OEQNRRDLXMYPOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)N |
Origin of Product |
United States |
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